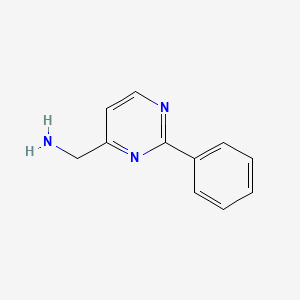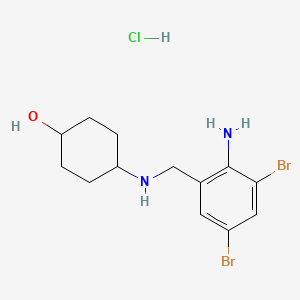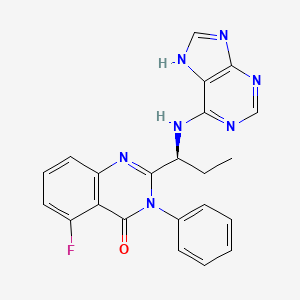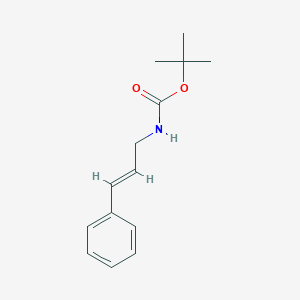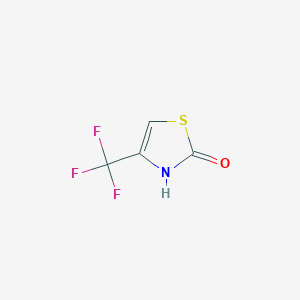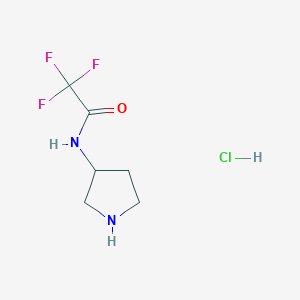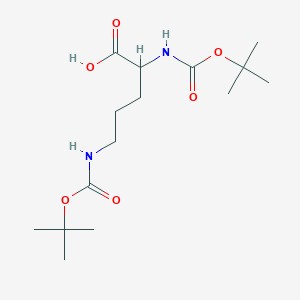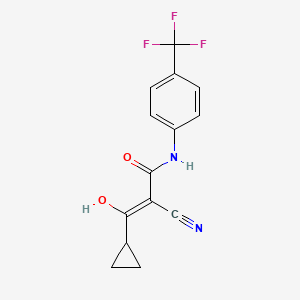
PfDHODH-IN-1
描述
PfDHODH-IN-1 is a compound that inhibits the enzyme Plasmodium falciparum dihydroorotate dehydrogenase. This enzyme is crucial for the pyrimidine biosynthesis pathway in the malaria-causing parasite Plasmodium falciparum. By inhibiting this enzyme, this compound disrupts the parasite’s ability to synthesize pyrimidines, which are essential for DNA and RNA synthesis, thereby exerting antimalarial effects .
准备方法
Synthetic Routes and Reaction Conditions: PfDHODH-IN-1 is synthesized through a series of chemical reactions involving substituted aryl amine-based triazolopyrimidine derivatives. The synthesis typically involves the following steps:
Formation of the triazolopyrimidine core: This is achieved by reacting appropriate starting materials under controlled conditions to form the triazolopyrimidine scaffold.
Substitution reactions: Various substituents are introduced to the triazolopyrimidine core through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, using larger reaction vessels, and employing automated systems for purification and quality control. The process is designed to ensure high yield and consistency in the production of this compound .
化学反应分析
Types of Reactions: PfDHODH-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which may have different biological activities and properties .
科学研究应用
PfDHODH-IN-1 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of dihydroorotate dehydrogenase and its effects on pyrimidine biosynthesis.
Biology: this compound is used in biological studies to understand the role of dihydroorotate dehydrogenase in the life cycle of Plasmodium falciparum.
Medicine: The compound is being investigated as a potential antimalarial agent due to its ability to inhibit Plasmodium falciparum dihydroorotate dehydrogenase.
Industry: this compound is used in the development of new antimalarial drugs and in the study of drug resistance mechanisms
作用机制
PfDHODH-IN-1 exerts its effects by inhibiting the enzyme Plasmodium falciparum dihydroorotate dehydrogenase. This enzyme is involved in the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis. By inhibiting this enzyme, this compound disrupts the pyrimidine biosynthesis pathway, leading to a depletion of pyrimidine nucleotides. This results in the arrest of parasite growth and replication, ultimately leading to the death of the parasite .
相似化合物的比较
DSM265: Another inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase with a similar mechanism of action.
Triazolopyrimidine derivatives: A class of compounds that includes PfDHODH-IN-1 and other similar inhibitors targeting the same enzyme.
Uniqueness: this compound is unique due to its high selectivity for Plasmodium falciparum dihydroorotate dehydrogenase over the human enzyme. This selectivity reduces the potential for off-target effects and increases its potential as a safe and effective antimalarial agent .
属性
IUPAC Name |
(Z)-2-cyano-3-cyclopropyl-3-hydroxy-N-[4-(trifluoromethyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2/c15-14(16,17)9-3-5-10(6-4-9)19-13(21)11(7-18)12(20)8-1-2-8/h3-6,8,20H,1-2H2,(H,19,21)/b12-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNOIAXAHSRIGK-QXMHVHEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=C(C#N)C(=O)NC2=CC=C(C=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1/C(=C(\C#N)/C(=O)NC2=CC=C(C=C2)C(F)(F)F)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1148125-81-8 | |
| Record name | (2Z)-2-cyano-3-cyclopropyl-3-hydroxy-N-[4-(trifluoromethyl)phenyl]prop-2-enamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



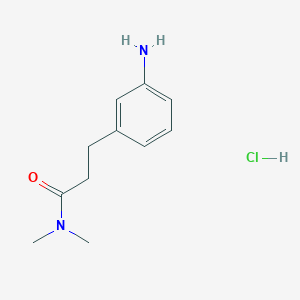
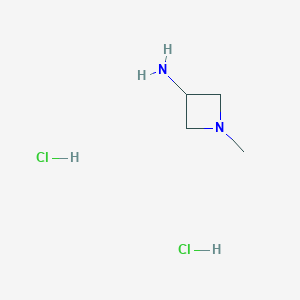
![[1,1'-Bi(cyclopentane)]-2-amine](/img/structure/B3417735.png)
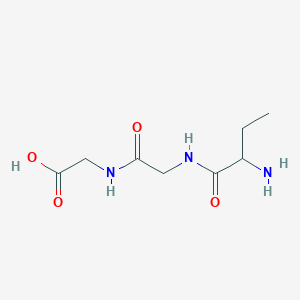
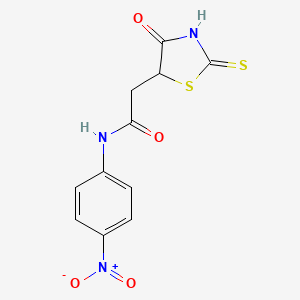
![[[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-(4-methoxyphenyl)amino]acetic acid](/img/structure/B3417758.png)
